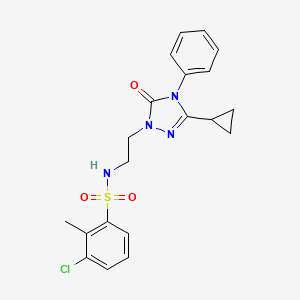![molecular formula C26H30ClN3O3S B2956980 6-Benzyl-2-(4-butoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215735-42-4](/img/structure/B2956980.png)
6-Benzyl-2-(4-butoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of imidazo[4,5-b]pyridine . Imidazo[4,5-b]pyridines are known to play a crucial role in numerous disease conditions and have been found in various drug classes including GABA A receptor agonists, proton pump inhibitors, aromatase inhibitors, and NSAIDs .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a fused ring system. The structure would likely be determined using techniques such as NMR spectroscopy, X-ray crystallography, or computational methods .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Reactions at the benzylic position are common and can involve free radical bromination, nucleophilic substitution, and oxidation .Scientific Research Applications
Synthesis and Structural Analysis
Researchers have developed synthetic pathways for creating novel pyrido and thieno pyrimidine derivatives, which are structurally related to the compound . These studies not only provide methods for synthesizing these compounds but also explore their structural characteristics through crystallography. For example, Pietsch, Nieger, and Gütschow (2007) examined the crystal structures of N-Benzyltetrahydropyrido-anellated thiophene derivatives, revealing insights into their molecular configurations and potential chemical behaviors (Pietsch, Nieger, & Gütschow, 2007).
Potential Biological Activities
A significant area of interest is the potential biological activities of these compounds. Studies have explored their antimicrobial and anti-inflammatory properties, which could have implications for developing new pharmaceuticals. For instance, Kolisnyk et al. (2015) synthesized novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides and evaluated their antimicrobial activity, discovering some compounds exhibited more activity than reference drugs against certain bacteria (Kolisnyk et al., 2015).
Application in Material Science
Research has also extended into the application of similar compounds in material science, such as the development of new polymers with specific physical and chemical properties. Hsiao, Yang, and Chen (2000) synthesized and characterized ortho-linked polyamides based on a bis(ether-carboxylic acid) or a bis(ether amine) derived from 4-tert-butylcatechol, which showed significant solubility and thermal stability, indicating potential for various industrial applications (Hsiao, Yang, & Chen, 2000).
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-benzyl-2-[(4-butoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3S.ClH/c1-2-3-15-32-20-11-9-19(10-12-20)25(31)28-26-23(24(27)30)21-13-14-29(17-22(21)33-26)16-18-7-5-4-6-8-18;/h4-12H,2-3,13-17H2,1H3,(H2,27,30)(H,28,31);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIPVYVCLOPNIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-6-fluoro-N-[2-(2-methoxyethoxy)ethyl]pyridine-2-carboxamide](/img/structure/B2956897.png)


![3-(9H-Fluoren-9-ylmethoxycarbonyl)-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B2956902.png)
![1-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}ethan-1-one](/img/structure/B2956903.png)

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-ethoxypropyl)oxalamide](/img/structure/B2956907.png)
![2-(2-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide](/img/structure/B2956908.png)
![2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2956909.png)
![2-(2-((4-Fluorophenyl)sulfonyl)acetamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2956911.png)
![3-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)benzo[4,5]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2956915.png)


![6-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B2956920.png)